

Glaucin B discovery and history

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Compound of Interest

Compound Name: *Glaucin B*

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An In-Depth Technical Guide to the Discovery and History of **Glaucin B** and the Alkaloid Glaucine

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of two distinct natural compounds: **Glaucin B**, a limonoid, and Glaucine, an aporphine alkaloid. It is crucial to differentiate between these two molecules, as the available scientific literature is vastly more extensive for Glaucine.

Glaucin B is a bitter limonoid that has been isolated from the root bark of *Evodia glauca*.^[1] Its structure has been determined to have an uncommon 5 β -H configuration.^[1] Beyond its initial isolation and structural characterization, there is limited public information regarding its broader pharmacological profile, mechanism of action, or clinical development.

Glaucine, in contrast, is a well-researched aporphine alkaloid found in several plant species, most notably the yellow hornpoppy (*Glaucium flavum*), as well as in *Glaucium oxylobum*, *Corydalis yanhusuo*, and *Croton lechleri*.^{[2][3]} It has a long history of use as an antitussive (cough suppressant) in some countries and has been the subject of extensive pharmacological investigation.^{[2][3][4]} This guide will focus primarily on the discovery, mechanism of action, and experimental data associated with the alkaloid Glaucine, due to the wealth of available research.

Chemical Properties of Glaucine

Glaucine is a tetracyclic aporphine alkaloid with four methoxy groups and a methyl-substituted nitrogen, contributing to its lipophilic nature.[5]

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₅ NO ₄	[2][5]
Molar Mass	355.434 g·mol ⁻¹	[2]
CAS Number	475-81-0	[2][3]
IUPAC Name	(S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline	[2]

Discovery and History of Glaucine

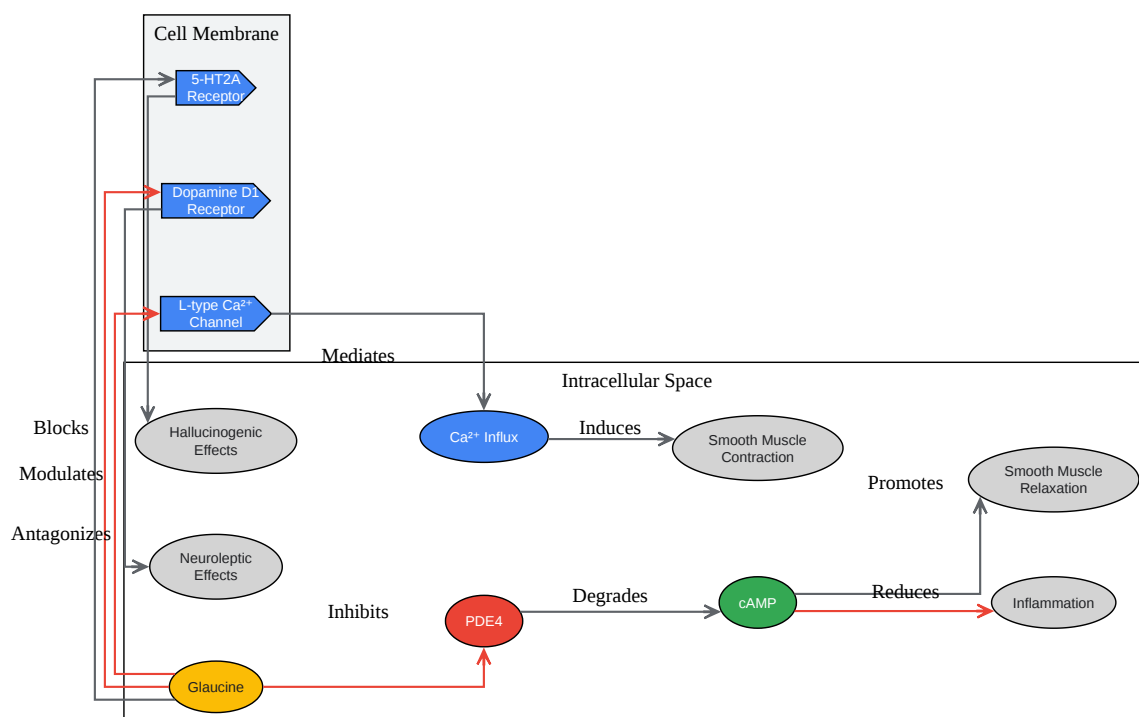
Glaucine was first isolated from *Glaucium flavum*, a plant species in the Papaveraceae family.[2][3] Traditionally, extracts from this plant have been used in folk medicine. In modern medicine, Glaucine is utilized as a non-narcotic antitussive agent in countries such as Iceland, Bulgaria, Romania, and Russia.[2][5] Its central antitussive properties are considered comparable to codeine but without the associated risk of dependency.[4][6] Beyond its use for cough suppression, research has explored its potential as a bronchodilator for asthma, an anti-inflammatory agent, and a neuroleptic-like compound.[2][5]

Mechanism of Action of Glaucine

Glaucine exhibits a multi-target pharmacological profile, engaging several distinct signaling pathways to produce its therapeutic and side effects.

- **Calcium Channel Blocker:** Glaucine acts as an L-type calcium channel blocker in smooth muscle.[2][3][4][5] It binds to the benzothiazepine site, inhibiting the influx of extracellular Ca²⁺, which is essential for muscle contraction.[2][3] This action leads to the relaxation of smooth muscle, such as that in the human bronchus, contributing to its bronchodilator effects.[2][3][4]

- **PDE4 Inhibition:** Glaucine is a non-competitive, selective inhibitor of phosphodiesterase 4 (PDE4).^{[2][3][5]} PDE4 is an enzyme that hydrolyzes cyclic AMP (cAMP). By inhibiting PDE4, Glaucine increases intracellular cAMP levels, which in turn attenuates inflammatory responses and contributes to its bronchodilatory and anti-inflammatory activities.^[5]
- **Dopamine Receptor Antagonism:** It has been demonstrated that Glaucine is a dopamine receptor antagonist, with a preference for D1 and D1-like receptors.^{[2][3][4]} This action is likely responsible for its neuroleptic-like effects.
- **Serotonin Receptor Modulation:** Glaucine's interaction with serotonin receptors is stereospecific. The (R)-glaucine isomer is a positive allosteric modulator of the 5-HT_{2A} receptor, a property associated with the hallucinogenic effects of classic psychedelics.^{[2][3]} In contrast, the (S)-glaucine isomer is a partial agonist of 5-HT₂ subtypes.^[3]
- **Anti-inflammatory Signaling:** Recent studies have indicated that Glaucine's anti-inflammatory effects may also be mediated through Toll-like receptors (TLRs).^{[2][3]} Furthermore, it has been shown to alleviate neuropathic pain by inhibiting the IL-16-p56lck-NMDA receptor signaling axis, thereby reducing central sensitization.^[7]



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Figure 1: Simplified signaling pathways of the alkaloid Glaucine.

Quantitative Pharmacological Data for Glaucine

The potency of Glaucine at its various targets has been quantified in several studies.

Parameter	Target	Value	Tissue/System	Reference
K _i	PDE4	~3.4 μM	Human bronchial tissues and polymorphonuclear leukocytes	[5]
IC ₅₀	Dopamine D1-like receptors	~3.9 μM	Rat striatal membranes	[5]
pD' ₂	L-type calcium channels	3.62	Airway smooth muscle	[5]

Experimental Protocols

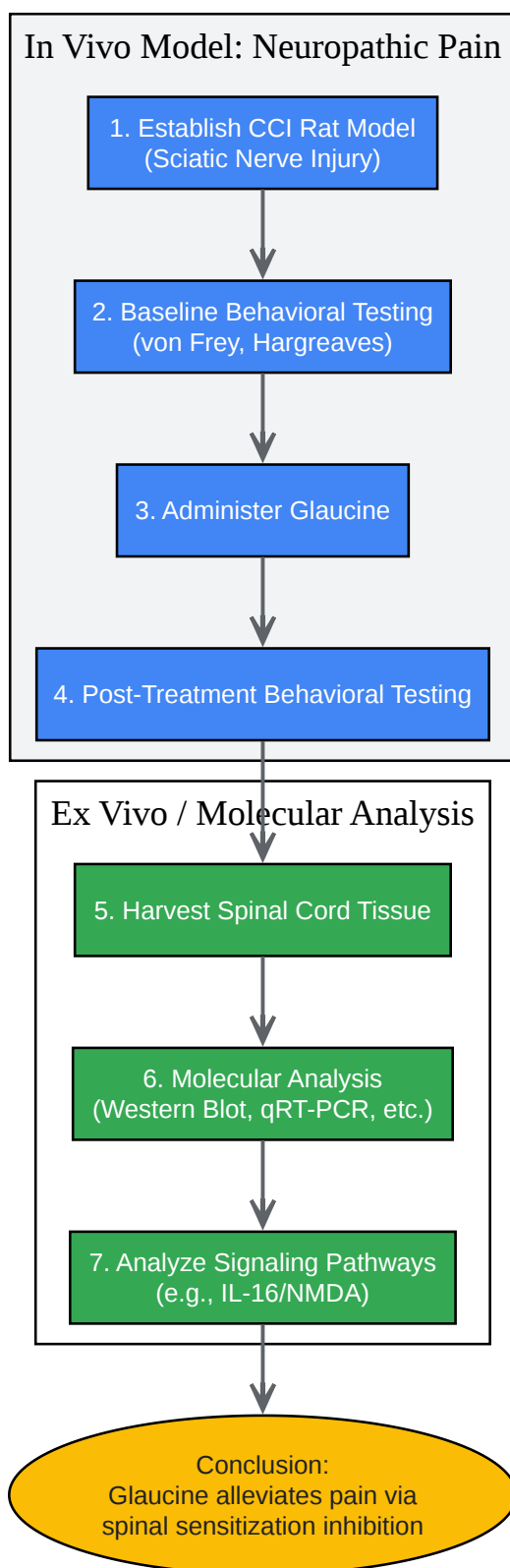
The pharmacological activities of Glaucine have been characterized through a combination of in vitro and in vivo experimental models.

In Vitro Studies on Human Airway Smooth Muscle:

- Objective: To determine the bronchodilator activity of Glaucine.
- Methodology:
 - Human bronchial tissue is obtained from surgical resections.
 - The tissue is dissected to isolate smooth muscle strips.
 - Muscle strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
 - Muscle tension is measured isometrically using force-displacement transducers.
 - Contractions are induced using agents like acetylcholine or histamine.
 - Cumulative concentration-response curves to Glaucine are generated to determine its relaxant effect on pre-contracted tissues.[2]

Neuropathic Pain Model (Chronic Constriction Injury):

- Objective: To evaluate the analgesic effects of Glaucine on neuropathic pain.
- Methodology:
 - A rat model of neuropathic pain is established via chronic constriction injury (CCI) of the sciatic nerve.
 - Behavioral tests, such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia), are conducted to assess pain symptoms.
 - Glaucine is administered to the CCI rats (e.g., intrathecally or intragastrically).
 - Behavioral tests are repeated to measure the analgesic effects of the treatment.
 - Molecular analyses (e.g., Western blot, qRT-PCR, immunofluorescence) are performed on spinal cord tissue to examine the expression of key signaling molecules like IL-16 and NMDA receptors.[7]



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Figure 2: Workflow for evaluating Glaucine's analgesic effects.

Clinical Use and Side Effects of Glaucine

Therapeutic Use: Glaucine is clinically used as an antitussive, with a standard oral dose in some formulations being 40 mg.[2] It has been shown to effectively increase airway conductance in humans.[2]

Side Effects and Recreational Use: The side effects of Glaucine can include sedation, fatigue, and nausea.[2][6] A notable adverse effect is its hallucinogenic potential, characterized by colorful visual imagery and dissociative-type symptoms.[2][6] These psychoactive properties have led to its detection as a novel psychoactive substance in "legal highs" in some regions.[2] The hallucinogenic effects are attributed to its action on 5-HT_{2A} receptors.[2][3]

Conclusion

While **Glaucin B** is a structurally interesting limonoid, the bulk of scientific and clinical knowledge pertains to the aporphine alkaloid Glaucine. Glaucine stands out as a multi-target compound with a well-established history as an antitussive. Its mechanisms of action, involving calcium channel blockade, PDE4 inhibition, and modulation of key neurotransmitter systems, make it a subject of ongoing research for a variety of conditions, from inflammatory disorders to neuropathic pain. However, its psychoactive side effects necessitate careful consideration in its therapeutic application. Further research is required to elucidate the potential pharmacological activities of **Glaucin B**.

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